Hydroxycitric acid

Vue d'ensemble

Description

L'acide garcinique, également connu sous le nom d'acide (-)-hydroxycitrique, est un composé naturel présent principalement dans l'écorce du fruit de Garcinia cambogia. Ce fruit est originaire d'Inde et d'Asie du Sud-Est et a été traditionnellement utilisé dans les pratiques culinaires comme condiment et conservateur alimentaire. L'acide garcinique a suscité un intérêt considérable en raison de ses bienfaits potentiels pour la santé, en particulier dans la gestion du poids et la santé métabolique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide garcinique peut être synthétisé par différentes voies chimiques. Une méthode courante implique la condensation de l'acide citrique avec l'hydroxycitrate dans des conditions contrôlées. Ce processus nécessite généralement un catalyseur et des conditions spécifiques de température et de pH pour garantir un rendement et une pureté optimaux.

Méthodes de production industrielle : La production industrielle d'acide garcinique implique souvent l'extraction de l'écorce du fruit de Garcinia cambogia. Le processus d'extraction comprend le séchage de l'écorce, suivi d'une extraction par solvant à l'aide d'eau ou d'éthanol. L'extrait est ensuite purifié par filtration et cristallisation pour obtenir l'acide garcinique sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'acide garcinique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'acide garcinique peut être oxydé pour produire divers dérivés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent convertir l'acide garcinique en ses formes réduites, qui peuvent présenter des propriétés distinctes.

Substitution : Les réactions de substitution impliquant l'acide garcinique peuvent conduire à la formation de nouveaux composés ayant des applications thérapeutiques potentielles.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide hydroxycitrique, qui peuvent avoir des propriétés biologiques et chimiques uniques .

4. Applications de la recherche scientifique

L'acide garcinique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle dans les voies métaboliques et ses effets sur le métabolisme des lipides.

Médecine : Enquête sur son potentiel dans la gestion du poids, la suppression de l'appétit et comme traitement des conditions liées à l'obésité.

5. Mécanisme d'action

L'acide garcinique exerce ses effets principalement en inhibant l'enzyme ATP-citrate lyase, qui joue un rôle crucial dans la conversion des glucides en graisse. En bloquant cette enzyme, l'acide garcinique réduit la synthèse des acides gras et du cholestérol, conduisant à une diminution du stockage des graisses et à l'amélioration des profils lipidiques. De plus, il peut augmenter les niveaux de sérotonine, contribuant à la suppression de l'appétit et à la réduction de l'apport alimentaire .

Composés similaires :

Acide citrique : Partage des similitudes structurelles avec l'acide garcinique mais n'a pas les effets inhibiteurs spécifiques sur l'ATP-citrate lyase.

Acide malique : Un autre acide organique ayant des rôles métaboliques similaires mais des activités biologiques différentes.

Acide tartrique : Utilisé dans des applications similaires mais avec des propriétés chimiques distinctes.

Unicité de l'acide garcinique : L'acide garcinique est unique en raison de son puissant effet inhibiteur sur l'ATP-citrate lyase, qui n'est pas observé dans d'autres composés similaires. Cette action spécifique le rend particulièrement efficace dans la gestion du poids et les applications de santé métabolique.

Applications De Recherche Scientifique

Weight Management

Mechanism of Action

HCA functions primarily as a competitive inhibitor of adenosine triphosphate-citrate lyase, an enzyme involved in the conversion of citrate to acetyl-CoA. By inhibiting this enzyme, HCA reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation in the body .

Clinical Studies

Numerous clinical trials have investigated the efficacy of HCA in promoting weight loss. A meta-analysis of twelve randomized controlled trials involving HCA supplementation indicated a statistically significant weight loss (mean difference: -0.88 kg) compared to placebo groups . However, the overall effect size was small, and clinical relevance remains uncertain.

Metabolic Health

Impact on Lipid Profiles

Research has shown that HCA can positively influence lipid profiles by reducing serum triglycerides and cholesterol levels. A clinical study involving 100 obese individuals demonstrated significant reductions in body weight and improvements in metabolic parameters following HCA treatment . Specifically, the study reported decreases in serum triglycerides, HDL, and LDL cholesterol levels.

Case Studies

- Case Study 1 : A 12-week randomized trial assessed the effects of HCA on overweight subjects. While both groups (HCA and placebo) experienced weight loss, no significant differences were observed between treatments regarding fat mass reduction .

- Case Study 2 : Another study analyzed the effects of HCA on visceral fat accumulation. Results indicated that while HCA showed promise in reducing overall body fat, its specific impact on visceral fat requires further investigation .

Appetite Regulation

HCA has been noted for its potential role in appetite suppression. Some studies suggest that it may help reduce food intake by influencing serotonin levels in the brain, thereby promoting satiety . This effect could be particularly beneficial for individuals struggling with overeating or emotional eating.

Safety and Side Effects

While HCA is generally considered safe for short-term use, some studies have reported adverse effects such as gastrointestinal discomfort and potential toxicity at high doses. A toxicity study indicated testicular atrophy in rats administered high doses of Garcinia extract, highlighting the need for caution when using HCA supplements .

Data Summary

| Study Type | Sample Size | Duration | Weight Loss (kg) | Lipid Profile Changes | Adverse Effects |

|---|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 (mean difference) | Decreased triglycerides & cholesterol | Gastrointestinal issues reported |

| Clinical Trial | 100 | 3 months | Significant reduction | Improved HDL/LDL levels | Mild side effects noted |

| Meta-Analysis | 23 trials | Variable | -0.88 (overall mean) | Variable results | Increased gastrointestinal events |

Mécanisme D'action

Garcinia acid exerts its effects primarily by inhibiting the enzyme ATP-citrate lyase, which plays a crucial role in the conversion of carbohydrates into fat. By blocking this enzyme, Garcinia acid reduces the synthesis of fatty acids and cholesterol, leading to decreased fat storage and improved lipid profiles. Additionally, it may enhance serotonin levels, contributing to appetite suppression and reduced food intake .

Comparaison Avec Des Composés Similaires

Citric acid: Shares structural similarities with Garcinia acid but lacks the specific inhibitory effects on ATP-citrate lyase.

Malic acid: Another organic acid with similar metabolic roles but different biological activities.

Tartaric acid: Used in similar applications but with distinct chemical properties.

Uniqueness of Garcinia Acid: Garcinia acid is unique due to its potent inhibitory effect on ATP-citrate lyase, which is not observed in other similar compounds. This specific action makes it particularly effective in weight management and metabolic health applications.

Activité Biologique

Hydroxycitric acid (HCA) is a naturally occurring compound primarily found in the rind of the Garcinia cambogia fruit. It has garnered attention for its potential biological activities, particularly in the context of weight management and metabolic health. This article explores the biological activity of HCA, including its mechanisms of action, efficacy in clinical studies, and safety profile.

HCA exerts its biological effects primarily through the inhibition of the enzyme adenosine triphosphate-citrate lyase (ATP-citrate lyase). This enzyme plays a crucial role in converting citrate to acetyl-CoA, a key substrate for fatty acid synthesis. By inhibiting this enzyme, HCA reduces de novo lipogenesis (the process of synthesizing fatty acids from non-fat sources), thereby potentially decreasing fat accumulation in the body .

Key Mechanisms:

- Inhibition of Fatty Acid Synthesis: HCA limits the conversion of carbohydrates to fat, promoting fat oxidation instead .

- Appetite Regulation: HCA may enhance serotonin levels, which can help reduce appetite and food intake .

- Impact on Metabolism: Studies indicate that HCA can influence lipid profiles by lowering triglycerides and cholesterol levels .

Clinical Efficacy

Numerous clinical trials have investigated the efficacy of HCA as a weight loss supplement. A systematic review and meta-analysis of randomized controlled trials (RCTs) found that HCA resulted in a statistically significant but modest weight loss compared to placebo. The mean difference in weight loss was approximately 0.88 kg over several weeks .

Summary of Clinical Findings:

- Weight Loss: Short-term studies suggest that HCA can lead to slight reductions in body weight and fat mass .

- Body Composition Changes: In a study involving overweight women with nonalcoholic fatty liver disease (NAFLD), HCA supplementation alongside a calorie-restricted diet resulted in improved body composition and appetite-regulating hormones .

- Adverse Effects: Gastrointestinal issues were more common among those taking HCA compared to placebo groups, indicating the need for caution in its use .

Table 1: Summary of Clinical Trials on HCA

| Study Type | Sample Size | Duration | Weight Loss (kg) | Adverse Effects |

|---|---|---|---|---|

| Randomized Controlled Trial | 135 | 12 weeks | -0.88 | Increased GI events |

| Meta-analysis | 23 trials | Various | -0.88 | Common GI disturbances |

| NAFLD Study | 44 | 8 weeks | Not specified | None reported |

Case Studies

- Case Report on Herbal Nephropathy: A case study documented acute kidney injury linked to an herbal product containing HCA, highlighting potential safety concerns associated with its use .

- Weight Management in Obesity: A clinical study involving 100 obese individuals showed significant reductions in body weight and fat synthesis after three months of HCA treatment, although results varied among participants .

Safety Profile

While many studies support the efficacy of HCA for weight management, concerns about its safety have been raised. Reports indicate instances of adverse effects, particularly gastrointestinal disturbances and rare cases of kidney injury associated with high doses or prolonged use .

Safety Considerations:

- Monitor for gastrointestinal symptoms.

- Use caution in individuals with pre-existing kidney conditions.

- Further research is needed to establish long-term safety profiles.

Propriétés

IUPAC Name |

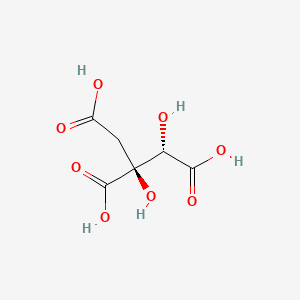

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276669, DTXSID601045116 | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-10-3, 4373-35-7 | |

| Record name | (-)-Hydroxycitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinia acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Hydroxycitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.